molecular formula C11H18O3 B3228427 trans,trans-3-Hydroxyundeca-4,6-dienoic acid CAS No. 1263035-67-1

trans,trans-3-Hydroxyundeca-4,6-dienoic acid

Cat. No.: B3228427
CAS No.: 1263035-67-1
M. Wt: 198.26 g/mol
InChI Key: CYLPIXWBSJOWSN-BSWSSELBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-3-Hydroxyundeca-4,6-dienoic acid typically involves the use of starting materials such as undecadienoic acid derivatives. The hydroxylation of the double bonds can be achieved through various methods, including catalytic hydrogenation and oxidation reactions . Common reagents used in these reactions include hydrogen peroxide, osmium tetroxide, and other oxidizing agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .

Scientific Research Applications

Chemistry: trans,trans-3-Hydroxyundeca-4,6-dienoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions .

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes. It is also investigated for its effects on cellular processes and signaling pathways .

Medicine: It is explored for its therapeutic properties and its ability to modulate biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of trans,trans-3-Hydroxyundeca-4,6-dienoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated double bonds play a crucial role in its reactivity and biological activity . The compound can modulate enzyme activity, influence gene expression, and affect cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific arrangement of functional groups and double bonds.

Properties

IUPAC Name

(4E,6E)-3-hydroxyundeca-4,6-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14/h5-8,10,12H,2-4,9H2,1H3,(H,13,14)/b6-5+,8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLPIXWBSJOWSN-BSWSSELBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC=CC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C=C/C(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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